molecular formula C21H23N7O B12612203 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-

Cat. No.: B12612203
M. Wt: 389.5 g/mol
InChI Key: DIQNAUFAGHULAU-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- is a complex heterocyclic compound that incorporates both quinazolinone and indazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indazole ring, in particular, is associated with a wide range of medicinal properties, including anticancer, anti-inflammatory, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- typically involves multi-step reactions One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of recyclable catalysts and green chemistry principles, such as aqueous media and benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby disrupting key biological processes. The indazole moiety is known to interact with various receptors and enzymes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- apart is its unique combination of the quinazolinone and indazole moieties, which confer a wide range of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

2-[2-[4-(1H-indazol-3-yl)piperazin-1-yl]ethylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C21H23N7O/c29-20-16-6-2-3-7-17(16)23-21(24-20)22-9-10-27-11-13-28(14-12-27)19-15-5-1-4-8-18(15)25-26-19/h1-8H,9-14H2,(H,25,26)(H2,22,23,24,29)

InChI Key

DIQNAUFAGHULAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC2=NC3=CC=CC=C3C(=O)N2)C4=NNC5=CC=CC=C54

Origin of Product

United States

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